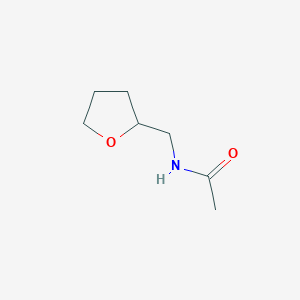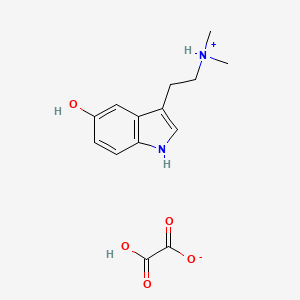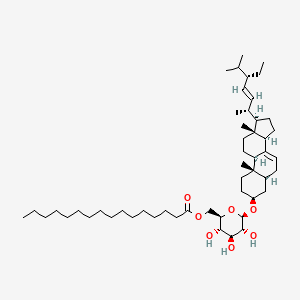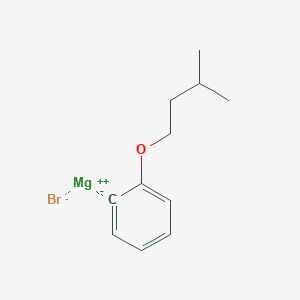![molecular formula C18H21ClN2 B13419401 (3-Methylaminopropyl)-5H-dibenz[b,f]azepine Hydrochloride](/img/structure/B13419401.png)
(3-Methylaminopropyl)-5H-dibenz[b,f]azepine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5H-Dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine hydrochloride is a chemical compound that belongs to the class of dibenzazepine derivatives. It is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is structurally characterized by a dibenzazepine core with a propan-1-amine side chain, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5H-Dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine hydrochloride typically involves the N-acylation of 5H-dibenzo[b,f]azepine with 3-chloropropionyl chloride in the presence of a base such as triethylamine . This reaction yields 3-chloro-1-(5H-dibenzo[b,f]azepin-5-yl)propan-1-one, which can then be further reacted with methylamine to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required standards for pharmaceutical and research applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(5H-Dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and substituted derivatives, which can be further utilized in various chemical and pharmaceutical applications.
Aplicaciones Científicas De Investigación
3-(5H-Dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine hydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(5H-Dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an organic electrophile, participating in various biochemical reactions . The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to changes in cellular functions and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine (Depramine)
- 3-(3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine hydrochloride
Uniqueness
3-(5H-Dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine hydrochloride is unique due to its specific structural features and the presence of a methyl group on the amine side chain. This structural variation imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C18H21ClN2 |
|---|---|
Peso molecular |
300.8 g/mol |
Nombre IUPAC |
3-benzo[b][1]benzazepin-11-yl-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H20N2.ClH/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20;/h2-5,7-12,19H,6,13-14H2,1H3;1H |
Clave InChI |
AERHVELGUUKDHM-UHFFFAOYSA-N |
SMILES canónico |
CNCCCN1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[(2R,3S,5R,6R)-6-[(1R,2S,3S,4R,6S)-4,6-diformamido-3-[(2S,3R,4S,5S,6R)-4-formamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-formamido-3-hydroxyoxan-2-yl]methyl]formamide](/img/structure/B13419326.png)



![antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-[4-(diethylamino)-N-[4-(diethylamino)phenyl]anilino]phenyl]-[4-(diethylamino)phenyl]azanium;hexafluoride](/img/structure/B13419360.png)
![Methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester](/img/structure/B13419363.png)




![[(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride](/img/structure/B13419402.png)

![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13419416.png)
![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt](/img/structure/B13419421.png)
